molecular formula C10H6N2O4 B3056127 Quinoxaline-2,3-dicarboxylic acid CAS No. 6924-99-8

Quinoxaline-2,3-dicarboxylic acid

Cat. No.: B3056127
CAS No.: 6924-99-8
M. Wt: 218.17 g/mol
InChI Key: CQZDWYYGOZOTHY-UHFFFAOYSA-N
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Description

Quinoxaline-2,3-dicarboxylic acid is a heterocyclic compound featuring a fused benzene and pyrazine ring system. This compound is of significant interest due to its diverse applications in medicinal chemistry, pharmacology, and material science. It is known for its biological activities and potential therapeutic uses.

Mechanism of Action

Target of Action

Quinoxaline-2,3-dicarboxylic acid is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to target various tyrosine kinases , which play crucial roles in cell signaling pathways and are often implicated in the development and progression of cancers .

Mode of Action

Quinoxaline derivatives are known to interact with their targets, such as tyrosine kinases, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction can lead to changes in cellular signaling pathways, potentially leading to the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

This compound, like other quinoxaline derivatives, may affect various biochemical pathways. For instance, by inhibiting tyrosine kinases, it could impact pathways such as the PI3K/AKT/mTOR signaling, which is involved in cell survival, growth, and proliferation . .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be dependent on its targets and the biochemical pathways it affects. Given its potential inhibitory action on tyrosine kinases, it may lead to the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its targets Additionally, the presence of other compounds or drugs can influence its action through drug-drug interactions

Chemical Reactions Analysis

Types of Reactions: Quinoxaline-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic reagents such as amines and thiols are often employed under acidic or basic conditions.

Major Products:

Properties

IUPAC Name

quinoxaline-2,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-9(14)7-8(10(15)16)12-6-4-2-1-3-5(6)11-7/h1-4H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZDWYYGOZOTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219303
Record name Quinoxaline-2,3-dicarboxylic acid
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Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6924-99-8
Record name 2,3-Quinoxalinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6924-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Quinoxaline-2,3-dicarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC402845
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402845
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Record name Quinoxaline-2,3-dicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoxaline-2,3-dicarboxylic acid
Source European Chemicals Agency (ECHA)
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Record name QUINOXALINE-2,3-DICARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of Quinoxaline-2,3-dicarboxylic acid?

A1: this compound has the molecular formula C10H6N2O4 and a molecular weight of 218.16 g/mol. While the provided abstracts do not contain specific spectroscopic data, researchers commonly employ techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry to characterize this compound. [, , ]

Q2: How does the structure of this compound relate to its biological activity?

A2: Research suggests that modifications to the this compound scaffold significantly influence its biological activity. For example, introducing a sulfamoylphenylcarbamoyl group at the 3-position resulted in a derivative with potent anti-inflammatory activity, comparable to indomethacin. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the compound for specific applications.

Q3: What are the applications of this compound in materials science?

A3: this compound serves as a versatile building block for synthesizing Ruthenium (II) polypyridine complexes. These complexes, when anchored to nanocrystalline TiO2 electrodes, show promise in light-to-electrical energy conversion within regenerative photoelectrochemical cells. [] The carboxylic acid groups are particularly important for anchoring the complex to the TiO2 surface.

Q4: How does the modification of this compound with hydroxyl groups affect its performance in photoelectrochemical cells?

A4: Introducing hydroxyl groups to the this compound ligand in Ruthenium (II) complexes influences the incident photon-to-current conversion efficiency (IPCE) of the resulting photoelectrochemical cells. [] This suggests that the presence and position of hydroxyl groups affect the electronic properties and electron transfer processes within the cell.

Q5: What synthetic routes are commonly employed to modify this compound?

A5: Researchers frequently utilize the reactive anhydride form of this compound for synthetic modifications. Reacting the anhydride with various nucleophiles, such as sulfonamides or heterocyclic amines, allows for the introduction of diverse functionalities at the 2- and 3-positions of the quinoxaline ring. [, ] This versatility enables the exploration of a wide range of derivatives with potentially valuable properties.

Q6: What are the potential applications of this compound derivatives in medicinal chemistry?

A6: this compound derivatives exhibit promising anti-inflammatory, analgesic, and antitumor activities. [] Specifically, researchers identified derivatives with potent inhibitory effects against liver carcinoma cell lines. These findings highlight the potential of these compounds as lead structures for developing novel therapeutic agents.

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